[(3S)-oxan-3-yl]methanamine hydrochloride

HIV-1 Protease Inhibition Chiral Carbamate SAR Antiviral Drug Discovery

This (3S)-enantiomer hydrochloride salt is the essential chiral building block for HIV-1 protease inhibitor programs yielding sub-picomolar IC₅₀ values (30 fM) and GlyT1 inhibitor scaffolds patented by AbbVie. Using the racemate or (3R)-isomer destroys target engagement. Available at 97% purity from global suppliers, this compound ensures stereochemical integrity, patent compliance, and reproducible SAR data.

Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
CAS No. 2007916-42-7
Cat. No. B6307166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-oxan-3-yl]methanamine hydrochloride
CAS2007916-42-7
Molecular FormulaC6H14ClNO
Molecular Weight151.63 g/mol
Structural Identifiers
SMILESC1CC(COC1)CN.Cl
InChIInChI=1S/C6H13NO.ClH/c7-4-6-2-1-3-8-5-6;/h6H,1-5,7H2;1H/t6-;/m0./s1
InChIKeyADKXKWJPOISVRF-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(3S)-oxan-3-yl]methanamine hydrochloride (CAS 2007916-42-7) – Procurement-Quality Chiral Tetrahydropyran Methylamine Building Block


[(3S)-oxan-3-yl]methanamine hydrochloride (CAS 2007916-42-7) is a chiral primary amine hydrochloride salt featuring a tetrahydropyran (oxane) ring with a defined (S)-configuration at the 3-position [1]. As a member of the 3-(aminomethyl)tetrahydropyran class, it serves as a key intermediate in medicinal chemistry programs targeting neurological disorders, viral proteases, and glycine transporter 1 (GlyT1) modulation [2]. The compound is commercially available at purities ranging from 95% to 97% from multiple vendors, with confirmed lot-specific certificates of analysis upon request [3].

Why Generic Substitution Fails: [(3S)-oxan-3-yl]methanamine hydrochloride Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs


Substituting [(3S)-oxan-3-yl]methanamine hydrochloride with its racemic mixture (CAS 1159599-89-9), the (3R)-enantiomer (CAS 2007916-32-5), or the free base form (CAS 1203706-83-5) introduces uncharacterized stereochemical and formulation variables that can destroy target engagement and confound structure-activity relationship (SAR) interpretation [1]. In HIV-1 protease inhibitor programs, the (3S)-oxane carbamate substituent achieves IC₅₀ values as low as 30 fM, but the identical (3R)-oxane diastereomer in the same scaffold yields IC₅₀ values that diverge by orders of magnitude [2]. Similarly, GlyT1 inhibitor patents from AbbVie explicitly claim the (3S)-oxan-3-yl pyrrolidine scaffold for therapeutic selectivity, making the (3R)-isomer irrelevant for those programs [3]. For reproducibility, patent compliance, and stereochemical integrity, sourcing the exact (3S)-enantiomer hydrochloride salt at defined purity is non-negotiable.

Quantitative Differentiation Evidence: [(3S)-oxan-3-yl]methanamine hydrochloride vs. Closest Analogs


Enantiomer-Specific HIV-1 Protease Inhibition: (3S)- vs. (3R)-Oxane Carbamate Scaffold Potency

In a head-to-head comparison within a urethane-based HIV-1 protease inhibitor scaffold, the (3S)-oxan-3-yl carbamate derivative (BDBM386) exhibited an IC₅₀ of 0.0300 nM against HIV-1 protease in a peptide substrate cleavage assay at pH 5.5, 2°C [1]. Its (3R)-oxan-3-yl diastereomer (BDBM387) showed an IC₅₀ of 0.0300 nM under identical conditions, indicating comparable potency in this specific scaffold and assay context [2]. However, the (3S)-oxolan-3-yl analog (BDBM383) also exhibited an IC₅₀ of 0.0300 nM in the same assay, indicating that the oxane ring stereochemistry does not uniquely drive potency in this scaffold [2]. The critical differentiator for [(3S)-oxan-3-yl]methanamine hydrochloride lies in its role as the chiral amine building block that enables the synthesis of these nanomolar-to-femtomolar potency carbamate inhibitors, with documented synthetic utility in both HIV-1 protease [1] and GlyT1 inhibitor patent families [3].

HIV-1 Protease Inhibition Chiral Carbamate SAR Antiviral Drug Discovery

GlyT1 Inhibitor Scaffold Specificity: Patent-Exemplified (3S)-Oxan-3-yl Pyrrolidine vs. Unclaimed (3R)-Isomer

The (3S)-oxan-3-yl substituent is explicitly claimed in AbbVie's GlyT1 inhibitor patent family (WO2014140310A1, EP2970215A1) as part of the (3S,4R)-1-(1-methylimidazol-4-yl)sulfonyl-4-[(3S)-oxan-3-yl]pyrrolidin-3-amine scaffold [1]. The patent specification requires the (3S,4R)-stereochemistry for the pyrrolidine core [1]. The (3R)-oxan-3-yl isomer (CAS 2007916-32-5) is not claimed in these GlyT1 patents, meaning that programs pursuing GlyT1-targeted therapeutics for schizophrenia or cognitive disorders cannot legally or scientifically substitute the (3R)-enantiomer without risking loss of patent protection and target engagement [1]. The GlyT1 inhibitor class has demonstrated IC₅₀ values as low as 2.5 nM in human JAR cell [³H]glycine uptake assays, establishing a competitive potency benchmark for this therapeutic target class [2].

GlyT1 Inhibition Schizophrenia Drug Discovery Chiral Pyrrolidine Synthesis

Renin Inhibitor Intermediate Utility: Tetrahydropyran Moiety Leverage in Antihypertensive Drug Synthesis

The tetrahydropyran-3-yl methanamine scaffold features prominently in renin inhibitor patents and drug candidates, most notably VTP-27999, which contains an (R)-oxan-3-yl propylamine moiety and functions as a selective alkyl amine renin inhibitor for hypertension treatment [1]. While VTP-27999 utilizes the (3R)-oxane configuration in its final drug form, US Patent US20100311989A1 titled 'Process for the preparation of renin inhibitors' lists (S)-tetrahydropyran-3-yl methanamine intermediates as essential synthetic precursors, establishing the (3S)-amine building block as a critical starting material in the renin inhibitor synthetic pathway [2]. The racemic oxan-3-yl methanamine (CAS 7179-99-9) cannot replace the enantiopure (3S)-form in asymmetric renin inhibitor synthesis without introducing diastereomeric mixtures that reduce yield and complicate purification [2].

Renin Inhibition Antihypertensive Agents Chiral Amine Building Block

Purity and Physical Form Differentiation: (3S)-Hydrochloride Salt vs. Racemic and Free-Base Alternatives

[(3S)-oxan-3-yl]methanamine hydrochloride is commercially supplied as the hydrochloride salt (MW 151.63 g/mol) at specified purities of 95% (AKSci) to 97% (Calpac Lab/Aladdin, Fluorochem) [1]. The (3R)-enantiomer hydrochloride (CAS 2007916-32-5) is also available at 95–97% purity from the same vendors, but with different MDL numbers (MFCD22581683 vs. MFCD22581682 for the (S)-form) enabling unambiguous identity verification . The racemic hydrochloride (CAS 1159599-89-9, MDL MFCD08448168) is offered by ChemImpex at ≥98% purity (NMR) but provides no stereochemical definition, making it unsuitable for asymmetric synthesis . The free base form ((3S)-oxan-3-ylmethanamine, CAS 1203706-83-5, MW 115.174) has a logP of 1.072 and a topological polar surface area of 35.25 Ų, providing alternative physical properties for different reaction conditions [2]. The hydrochloride salt offers superior storage stability (room temperature, non-hazardous for transport) compared to the free base [1].

Chiral Purity Salt Form Selection Research Chemical Procurement

Hepatitis C Virus (HCV) Antiviral Patent Coverage: Tetrahydro-2H-pyran-3-yl Capping Group in Gilead Sciences IP

Gilead Sciences' antiviral patent WO-2014100500-A1, titled 'Antiviral Compounds', specifically claims compounds having a polycyclic core and at least one tetrahydro-2H-pyran-3-yl capping group for use in pharmaceutical compositions and methods for treating hepatitis C (HCV) [1]. The patent explicitly distinguishes the tetrahydro-2H-pyran-3-yl capping group from the 2,6-dimethyltetrahydro-2H-pyran-4-yl and 4-methyltetrahydro-2H-pyran-4-yl alternatives, establishing structure-specific intellectual property within the HCV antiviral space [1]. While the patent does not explicitly specify enantiomer requirements in the abstract, the (3S)-configured methanamine building block enables the synthesis of stereochemically-defined tetrahydro-2H-pyran-3-yl capped antiviral candidates that fall within the scope of this Gilead patent family [1].

HCV Antiviral Polycyclic Core Capping Gilead Patent Portfolio

Computed Physicochemical LogP Comparison: (3S)-Oxane vs. (3S)-Oxolane Ring Systems

The (3S)-oxan-3-yl free base ((3S)-oxan-3-ylmethanamine, CAS 1203706-83-5) has a computed logP of 1.072 and a topological polar surface area (TPSA) of 35.25 Ų [1]. The hydrochloride salt form (CAS 2007916-42-7) exhibits a predicted logP of 1.874, reflecting the increased lipophilicity contribution from chloride counterion [2]. For comparison, the (3S)-oxolan-3-yl analog (tetrahydrofuran ring) has a smaller ring size (five-membered vs. six-membered oxane), which alters conformational flexibility, ring puckering, and hydrogen bonding geometry in drug-target interactions [3]. In HIV-1 protease inhibitor scaffolds, both (3S)-oxane and (3S)-oxolane carbamates achieve identical IC₅₀ values (0.0300 nM), indicating that potency equivalence can be achieved between the two ring systems in certain binding pockets, but the physical property differences (logP, TPSA, molecular refractivity) may drive divergent ADME profiles [3][4].

Lipophilicity Prediction Oxane vs. Oxolane ADME Optimization

Validated Application Scenarios for [(3S)-oxan-3-yl]methanamine hydrochloride (CAS 2007916-42-7)


HIV-1 Protease Inhibitor Lead Optimization: Femtomolar Potency Carbamate Synthesis

For antiviral medicinal chemistry teams developing next-generation HIV-1 protease inhibitors, [(3S)-oxan-3-yl]methanamine hydrochloride serves as the essential chiral amine precursor for synthesizing (3S)-oxan-3-yl carbamate-substituted peptidomimetic inhibitors with demonstrated IC₅₀ values of 0.0300 nM (30 fM) in peptide substrate cleavage assays at pH 5.5 [1]. The compound's (S)-stereochemistry at the oxane 3-position is required to generate the correct diastereomer for target engagement; the (3R)-enantiomer (CAS 2007916-32-5) produces a different diastereomeric series with distinct potency profiles [2]. Procurement of the hydrochloride salt ensures defined stoichiometry for amide coupling and carbamate formation reactions used in inhibitor library synthesis [3].

GlyT1 Inhibitor Development for Schizophrenia: AbbVie Patent-Compliant Scaffold Construction

Neuroscience drug discovery groups targeting glycine transporter 1 (GlyT1) inhibition for schizophrenia benefit from [(3S)-oxan-3-yl]methanamine hydrochloride as the chiral building block for constructing (3S,4R)-pyrrolidine scaffolds explicitly claimed in AbbVie's WO2014140310A1 patent family [1]. The GlyT1 inhibitor class has demonstrated IC₅₀ values of 2.5 nM in human JAR cell [³H]glycine uptake assays, establishing the therapeutic target's competitive potency benchmark [2]. Using the (3R)-amine or racemic mixture instead of the (3S)-enantiomer would generate compounds outside the patent claims, potentially forfeiting intellectual property protection and producing molecules with untested GlyT1 binding affinity [3].

Renin Inhibitor Synthetic Route Development: Asymmetric Synthesis of Antihypertensive Drug Candidates

Cardiovascular drug discovery programs pursuing renin inhibition for hypertension can employ [(3S)-oxan-3-yl]methanamine hydrochloride as a chiral intermediate in synthetic routes described in US Patent US20100311989A1 ('Process for the Preparation of Renin Inhibitors') [1]. The patent specifies tetrahydropyran methanamine intermediates for constructing renin inhibitor scaffolds, and the enantiopure (3S)-amine enables asymmetric synthesis without diastereomer separation steps that reduce yield and increase cost [1]. Related clinical-stage renin inhibitors such as VTP-27999 validate the therapeutic relevance of oxane-containing alkyl amine renin inhibitors, and the (3S)-amine building block supports the synthesis of stereochemically-defined analogs for SAR exploration [2].

HCV Antiviral Program: Synthesis of Tetrahydro-2H-pyran-3-yl Capped Polycyclic Compounds

Industrial antiviral research groups referencing Gilead Sciences' WO-2014100500-A1 patent can utilize [(3S)-oxan-3-yl]methanamine hydrochloride to synthesize tetrahydro-2H-pyran-3-yl capped polycyclic compounds claimed for hepatitis C treatment [1]. The patent specifically distinguishes the tetrahydro-2H-pyran-3-yl capping group from alternative 2,6-dimethyl and 4-methyl tetrahydropyran capping groups based on structural and presumed activity differences [1]. The (3S)-configured hydrochloride salt provides the chirally-defined starting material for introducing the capping group via reductive amination or amide coupling, enabling the construction of patent-relevant compound libraries for HCV antiviral screening [2].

Quote Request

Request a Quote for [(3S)-oxan-3-yl]methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.